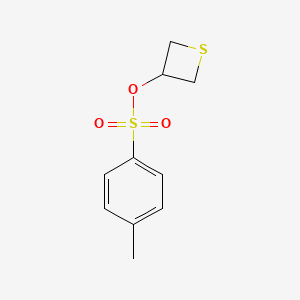
Thietan-3-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietan-3-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C10H12O3S2. It is a four-membered thiaheterocycle, which means it contains a sulfur atom within a ring structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the preparation of various sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-yl 4-methylbenzenesulfonate can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-haloalkan-1-ols or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are used to synthesize thietanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: Thietan-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thietane ring into sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the less substituted carbon atom in the thietane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
Thietan-3-yl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thietan-3-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a versatile building block in organic synthesis .
Comparison with Similar Compounds
Thiiranes: These are three-membered sulfur-containing rings that undergo similar ring-opening reactions.
Aziridines: Nitrogen analogs of thiiranes, used in the synthesis of nitrogen-containing compounds.
Uniqueness: Thietan-3-yl 4-methylbenzenesulfonate is unique due to its four-membered ring structure, which provides distinct reactivity compared to its three-membered counterparts. The presence of the sulfonate group also enhances its solubility and reactivity in various chemical environments .
Properties
Molecular Formula |
C10H12O3S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
thietan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O3S2/c1-8-2-4-10(5-3-8)15(11,12)13-9-6-14-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
LJXNAKQXIUYCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















